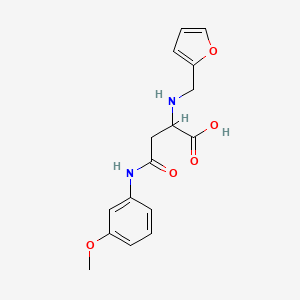

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-(furan-2-ylmethylamino)-4-(3-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-22-12-5-2-4-11(8-12)18-15(19)9-14(16(20)21)17-10-13-6-3-7-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNOYTKZQSLVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, which is then reduced to yield the furan-2-ylmethylamine. This intermediate is then reacted with 3-methoxyaniline and a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro groups can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Data of Key Compounds

*Calculated based on molecular formula C₁₆H₁₇N₂O₅.

Key Observations :

- Electron-Donating vs. In contrast, bromophenyl () withdraws electrons, altering reactivity.

- Heterocyclic Influence : Furan (oxygen) vs. thiophene (sulfur) affects solubility and electronic interactions.

- Conformational Flexibility : Methylidene () and acryloyl () groups introduce rigidity or extended conjugation, impacting bioavailability.

Biological Activity

The compound 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid is a derivative of amino acids that incorporates a furan ring and a methoxyphenyl group. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of this compound is C₁₄H₁₅N₃O₄, with a molar mass of approximately 273.29 g/mol. The presence of the furan ring is known to enhance the biological activity of compounds by facilitating interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may interact with receptors, modulating their activity and influencing physiological responses.

- Antioxidant Activity : The furan moiety has been associated with antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism behind its anticancer activity appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains. The results indicated that it significantly reduced bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option. -

Investigation into Anticancer Properties

Another study published in Cancer Letters explored the effects of this compound on tumor growth in xenograft models. The results showed a marked reduction in tumor size and weight, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Furan-2-carbaldehyde is reacted with an appropriate amine under acidic conditions.

- Formation of the Oxobutanoic Acid Moiety : This step often involves coupling reactions with other amino acids or their derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Preparation of intermediates like 4-aryl-2,4-dioxobutanoic acids through Friedel-Crafts acylation or condensation reactions .

- Step 2 : Coupling with furan-2-carbohydrazide derivatives under controlled conditions (e.g., acetonitrile solvent at 50°C) to form hydrazinylidene intermediates .

- Step 3 : Purification via recrystallization (e.g., using dioxane) or chromatography . Key challenges include optimizing reaction yields and avoiding side products like racemic mixtures during Michael additions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of substituents (e.g., furan and methoxyphenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve enantiomeric mixtures, particularly when sulfanyl or chiral centers are present .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To verify functional groups like amides and ketones .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data arising from synthetic variations?

Discrepancies often stem from:

- Enantiomeric impurities : Use chiral HPLC or asymmetric synthesis to isolate pure enantiomers, as racemic mixtures may exhibit divergent biological activities .

- Reaction conditions : Compare yields and by-products under different temperatures or catalysts (e.g., acetonitrile vs. THF solvents) .

- Batch-to-batch variability : Implement quality control protocols like standardized NMR and MS workflows .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

- Enzyme inhibition assays : Use fluorescence-based or colorimetric methods to measure IC₅₀ values against targets like thymidylate synthase or farnesyltransferase .

- Molecular docking : Perform in silico simulations to predict binding modes with active sites (e.g., using AutoDock Vina) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Substituent modification : Systematically vary the furan-2-ylmethyl or 3-methoxyphenyl groups to assess effects on potency and selectivity. For example:

- Replace the methoxy group with halogens (e.g., fluoro) to enhance lipophilicity .

- Introduce bulky tert-butoxycarbonyl (Boc) groups to improve metabolic stability .

- In vitro testing : Evaluate derivatives against cell lines or isolated enzymes to correlate structural changes with activity .

Q. What are the key considerations for designing stability studies under physiological conditions?

- pH-dependent degradation : Assess compound stability in buffers mimicking gastric (pH 1.2–3) and blood (pH 7.4) environments using HPLC monitoring .

- Metabolic susceptibility : Incubate with liver microsomes to identify metabolites (e.g., oxidation of the furan ring) .

- Temperature and light sensitivity : Conduct accelerated stability studies (40°C/75% RH) with UV-Vis spectroscopy to detect degradation products .

Methodological Notes

- Synthesis Optimization : Prioritize green chemistry principles (e.g., solvent-free reactions) to reduce environmental impact .

- Data Reproducibility : Document reaction parameters (e.g., molar ratios, heating times) in detail to ensure reproducibility across labs .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., thioglycolic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.